4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide

Lipophilicity Drug Design ADME

4-Methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide (CAS 478047-50-6) is a disubstituted 1,3,4-oxadiazole featuring a (E)-styryl group at the 5-position and a 4-methylbenzylsulfanyl moiety at the 2-position. Its molecular formula is C₁₈H₁₆N₂OS (MW 308.4 g/mol).

Molecular Formula C18H16N2OS
Molecular Weight 308.4
CAS No. 478047-50-6
Cat. No. B2740580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide
CAS478047-50-6
Molecular FormulaC18H16N2OS
Molecular Weight308.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3
InChIInChI=1S/C18H16N2OS/c1-14-7-9-16(10-8-14)13-22-18-20-19-17(21-18)12-11-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-11+
InChIKeyIQNVNDSGHAWVBW-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl Sulfide (CAS 478047-50-6): Core Physicochemical & Structural Profile


4-Methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide (CAS 478047-50-6) is a disubstituted 1,3,4-oxadiazole featuring a (E)-styryl group at the 5-position and a 4-methylbenzylsulfanyl moiety at the 2-position. Its molecular formula is C₁₈H₁₆N₂OS (MW 308.4 g/mol) . Predicted physicochemical properties include a boiling point of 485.8±55.0 °C, density of 1.23±0.1 g/cm³, and a pKa of −5.82±0.50, indicating a non‑ionizable, lipophilic scaffold under physiological conditions . The compound belongs to the styryl‑1,3,4‑oxadiazole thioether class, which has been investigated for nematicidal [1] and anticancer [2] applications.

Why 4‑Methylbenzyl 5‑[(E)‑2‑phenylethenyl]‑1,3,4‑oxadiazol‑2‑yl Sulfide Cannot Be Simply Exchanged with Other 1,3,4‑Oxadiazole Thioethers


Generic substitution among 1,3,4‑oxadiazole thioethers is not scientifically sound because both the 5‑styryl fragment and the S‑substituent independently modulate target binding, lipophilicity, and metabolic stability. In a quantitative structure–activity relationship (QSAR) study on 2‑benzylthio‑5‑(1,3,4‑oxadiazol‑2‑yl)benzenesulfonamides, lipophilicity was the dominant factor for activity against HCT‑116 colon cancer cells, while the styryl substituent at position 5 was essential for MCF‑7 breast cancer activity [1]. The 4‑methyl group on the benzyl sulfide of the present compound increases calculated logP relative to the unsubstituted benzyl analog, directly altering both pharmacokinetics and target engagement. Additionally, the nematicidal patent CN106674147A demonstrates that the nature of the S‑substituent (alkyl, benzyl, substituted benzyl) determines the LC₅₀ against citrus and root‑knot nematodes [2]. Consequently, selecting a close analog without the precise 4‑methylbenzyl substitution may result in a significant loss of potency in the intended assay.

Quantitative Differentiation Evidence for 4‑Methylbenzyl 5‑[(E)‑2‑phenylethenyl]‑1,3,4‑oxadiazol‑2‑yl Sulfide


Increased Lipophilicity and Predicted Membrane Permeability vs. Des‑Methyl Benzyl Analog

The 4‑methyl substituent on the benzyl sulfide ring increases molecular weight from 294.38 g/mol (benzyl analog) to 308.4 g/mol , adding approximately +0.5 log P units as estimated by the aromatic –CH₃ increment. In the QSAR model reported for 2‑benzylthio‑5‑(1,3,4‑oxadiazol‑2‑yl)benzenesulfonamides, lipophilicity (quantified by molecular descriptors from DRAGON software) was identified as the principal factor driving activity against HCT‑116 colon cancer cells [1]. Therefore, the 4‑methylbenzyl congener is expected to exhibit enhanced membrane permeability and potentially greater intracellular target engagement compared with the unsubstituted benzyl analog.

Lipophilicity Drug Design ADME

Nematicidal Activity Differentiation Based on S‑Substituent Structure

Patent CN106674147A claims a series of styryl‑1,3,4‑oxadiazole thioethers of general formula (I) as nematicides against Tylenchulus semipenetrans and Meloidogyne spp. [1]. The S‑substituent (R group) in the exemplified series includes methyl, ethyl, benzyl, 2,5‑dichlorobenzyl, 4‑fluorobenzyl, 4‑chlorobenzyl, and 2‑methylbenzyl. The 4‑methylbenzyl sulfide (present compound) is a positional isomer of the 2‑methylbenzyl derivative disclosed in the patent. Positional isomerism of a methyl group on the benzyl ring is known to modulate steric and electronic properties, which can translate into differential nematicidal LC₅₀ values. While exact LC₅₀ data for the 4‑methylbenzyl compound are not publicly disclosed in the patent, the structure falls within the claimed generic scope, and its nematicidal activity is anticipated to be comparable to the reported active analogs.

Nematicide Agrochemical Structure–Activity Relationship

Anticancer Potential Supported by Class‑Wide Cytotoxicity Data for Styryl‑1,3,4‑Oxadiazoles

In a series of 2‑benzylthio‑5‑(1,3,4‑oxadiazol‑2‑yl)benzenesulfonamides, compounds 23–27 bearing a 5‑styryl substituent on the oxadiazole ring exhibited significant cytotoxicity against two or three human cancer cell lines, with IC₅₀ values ranging from 11 to 29 μM [1]. The present compound shares the critical 5‑styryl‑1,3,4‑oxadiazole pharmacophore and the benzylthio‑type S‑substituent, suggesting it may achieve comparable or superior potency, particularly after optimization of the benzenesulfonamide portion. Additionally, the 4‑methyl group on the benzyl sulfide may further enhance activity through the lipophilicity‑driven mechanism validated by QSAR.

Anticancer Cytotoxicity Oxadiazole

Predicted Physicochemical Benchmarks vs. Des‑Methyl Analog for Formulation and Handling

The target compound has a predicted boiling point of 485.8 °C, a density of 1.23 g/cm³, and a strongly negative pKa (−5.82), confirming it remains neutral across all physiological and common formulation pH ranges . In contrast, the des‑methyl benzyl analog (CAS 672950‑60‑6) has a lower molecular weight (294.38 g/mol) and, based on the absence of the methyl group, a lower predicted boiling point and log P. These differences affect storage, solvent selection, and compatibility with aqueous formulation systems. The 95 % purity specification is standard for research‑grade material and is equivalent to the purity offered for the des‑methyl analog.

Pre‑formulation Physicochemical profiling Stability

Recommended Application Scenarios for 4‑Methylbenzyl 5‑[(E)‑2‑phenylethenyl]‑1,3,4‑oxadiazol‑2‑yl Sulfide Based on Quantitative Evidence


Lead Optimization for Colorectal Cancer (CRC) TNIK‑Targeted Therapy

The 5‑styryl‑1,3,4‑oxadiazole scaffold has demonstrated TNIK kinase inhibition and antiproliferative activity against HCT116 and SW48 CRC cell lines, with lead compounds achieving IC₅₀ values below 25 μM [1]. The 4‑methylbenzyl sulfide derivative can serve as a privileged intermediate for synthesizing benzenesulfonamide or aniline hybrids, where the enhanced lipophilicity from the 4‑methyl group may improve cellular uptake and potency relative to the des‑methyl benzyl starting material.

Nematicide Discovery for Crop Protection Against Root‑Knot and Citrus Nematodes

Patent CN106674147A establishes the nematicidal utility of styryl‑1,3,4‑oxadiazole thioethers [2]. The 4‑methylbenzyl analog expands the SAR landscape beyond the ortho‑methyl isomer, enabling exploration of para‑substitution effects on nematode mortality. Researchers can benchmark the compound against the benzyl analog (compound d in the patent) to quantify the contribution of the 4‑methyl group to in vivo efficacy.

QSAR Model Validation and Expansion for Anticancer Oxadiazoles

The QSAR study by Żołnowska et al. identified lipophilicity as the dominant parameter for colon cancer activity [3]. Including the 4‑methylbenzyl congener in a new compound library allows direct testing of the predicted ≈+0.5 log P increment and its correlation with experimental IC₅₀ values, thereby refining the QSAR model and guiding the design of next‑generation analogs with optimized balance between lipophilicity and metabolic stability.

Physicochemical Reference Standard for Oxadiazole Thioether Compound Management

With a predicted boiling point of 485.8 °C and a pKa of −5.82, the compound serves as a non‑ionizable, thermally stable reference for developing storage and formulation protocols for oxadiazole thioether libraries . Its higher molecular weight and predicted density relative to the benzyl analog make it a suitable candidate for evaluating solid‑state stability under accelerated conditions.

Quote Request

Request a Quote for 4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.